molecular formula C12H23N B13236926 N-(cyclopropylmethyl)-4-ethylcyclohexan-1-amine

N-(cyclopropylmethyl)-4-ethylcyclohexan-1-amine

Cat. No.: B13236926
M. Wt: 181.32 g/mol
InChI Key: FMSQFWWCPNIOTJ-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-ethylcyclohexan-1-amine is a chemical compound of interest in medicinal chemistry and pharmacological research. While specific studies on this exact molecule are not extensively published, its structure, featuring a cyclohexylamine core substituted with an ethyl group and a cyclopropylmethyl moiety, is commonly explored in drug discovery. Related compounds, such as those featuring the N-cyclopropylmethyl group, are investigated as key synthetic intermediates or building blocks for more complex active molecules . For instance, cyclopropylalkyl amines serve as critical precursors in the scalable synthesis of optically active amines, which are valuable building blocks for pharmaceutical compounds like ROR gamma modulators, potential therapeutics for inflammatory diseases such as psoriasis . Furthermore, structural motifs combining cyclohexylamine and cyclopropyl groups are frequently incorporated into compounds screened for various biological activities. The specific spatial arrangement of the 4-ethyl and N-cyclopropylmethyl groups on the cyclohexane ring may influence the molecule's overall properties and its interaction with biological targets, making it a candidate for structure-activity relationship (SAR) studies . Researchers may utilize this amine in the development of novel chemical entities for high-throughput screening and as a key intermediate in multi-step synthetic routes. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-(cyclopropylmethyl)-4-ethylcyclohexan-1-amine

InChI

InChI=1S/C12H23N/c1-2-10-5-7-12(8-6-10)13-9-11-3-4-11/h10-13H,2-9H2,1H3

InChI Key

FMSQFWWCPNIOTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)NCC2CC2

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(cyclopropylmethyl)-4-ethylcyclohexan-1-amine

Reductive Amination Route

Reaction Scheme

The reductive amination approach involves the condensation of 4-ethylcyclohexanone with cyclopropylmethylamine to form an imine intermediate, followed by reduction to the corresponding amine.

$$
\text{4-ethylcyclohexanone} + \text{cyclopropylmethylamine} \xrightarrow{\text{Lewis acid, solvent}} \text{imine intermediate} \xrightarrow{\text{reductant}} \text{this compound}
$$

Reaction Conditions and Catalysts
  • Condensation Step: Typically catalyzed by a Lewis acid such as boron isopropoxide [B(OiPr)3] in solvents like tetrahydrofuran or isopropanol at room temperature to moderate temperatures.
  • Reduction Step: Sodium triacetoxyborohydride (NaBH(OAc)3) or catalytic hydrogenation using palladium on carbon under hydrogen atmosphere is employed for selective reduction of the imine to the amine.
Solvent and Temperature
  • Preferred solvents for condensation include tetrahydrofuran, isopropanol, toluene, or mixtures thereof.
  • Reduction is often performed at room temperature or slightly elevated temperatures (25–70 °C).
Yield and Purity
  • Yields for reductive amination steps are typically high, ranging from 75% to 95%, depending on reaction time and work-up procedures.
  • Optical purity can be enhanced by subsequent salt formation with chiral acids such as mandelic acid, achieving enantiomeric excess greater than 97%.
Example Data Table for Reductive Amination
Step Reagents/Conditions Solvent(s) Temperature (°C) Yield (%) Notes
Condensation 4-ethylcyclohexanone + cyclopropylmethylamine + B(OiPr)3 THF, isopropanol 25–40 85–90 Stirring 1–2 h
Reduction NaBH(OAc)3 or Pd/C + H2 (10 bar) DCM, EtOH, or MeCN 25–70 80–95 Hydrogenation or chemical reductant
Salt Formation (R)-mandelic acid Ethanol, MTBE 25 N/A Improves optical purity

Alkylation Route

Reaction Scheme

An alternative approach involves the alkylation of 4-ethylcyclohexan-1-amine with cyclopropylmethyl halides (such as bromide or chloride) under basic conditions.

$$
\text{4-ethylcyclohexan-1-amine} + \text{cyclopropylmethyl bromide} \xrightarrow{\text{base, solvent}} \text{this compound}
$$

Reaction Conditions
  • Alkylation is performed in polar aprotic solvents such as acetonitrile or dimethylformamide.
  • Bases like potassium carbonate or sodium hydride are employed to deprotonate the amine.
  • Reaction temperatures range from room temperature to reflux (approximately 80 °C).
Yield and Purification
  • Alkylation yields vary from 60% to 85%, depending on the halide leaving group and reaction time.
  • Purification is typically achieved by extraction and recrystallization or column chromatography.

Comparative Analysis of Preparation Methods

Feature Reductive Amination Route Alkylation Route
Starting Materials 4-ethylcyclohexanone, cyclopropylmethylamine 4-ethylcyclohexan-1-amine, cyclopropylmethyl halide
Catalyst/Reducing Agent Lewis acid, NaBH(OAc)3 or Pd/C + H2 Base (K2CO3, NaH)
Solvent THF, isopropanol, ethanol Acetonitrile, DMF
Temperature Range 25–70 °C 25–80 °C
Yield Range 75–95% 60–85%
Optical Purity Enhancement Possible via salt formation with chiral acids Less common
Scalability High, suitable for industrial scale Moderate, may require careful control
Purification Crystallization, salt formation Chromatography, recrystallization

Research Findings and Practical Considerations

Scalability and Industrial Application

A patented scalable synthesis of non-racemic 1-cyclopropylalkyl-1-amines, including derivatives similar to this compound, has been developed using the reductive amination route with inexpensive starting materials such as cyclopropyl methyl ketone and chiral amines (e.g., S-(−)-α-phenylethylamine). This method is advantageous for industrial production due to:

  • Use of cost-effective reagents.
  • High enantiomeric purity (>97% ee).
  • Avoidance of low-temperature Grignard reactions and flash chromatography.
  • Ability to perform salt formation with mandelic acid to improve optical purity.

Reaction Optimization

  • Lewis acid catalysts and solvent choice significantly impact the imine formation rate and yield.
  • Reductive amination with sodium triacetoxyborohydride is preferred for mild conditions and selectivity.
  • Hydrogenation using palladium on carbon under controlled pressure and temperature provides clean reduction but requires catalyst removal.

Purification and Characterization

  • Formation of mandelate salts followed by crystallization is an effective method to enhance purity and facilitate isolation.
  • Analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and chiral high-performance liquid chromatography are employed to confirm structure and enantiomeric excess.

Summary Table of Key Synthetic Parameters

Parameter Details
Molecular Formula C11H21N
Molecular Weight 167.29 g/mol
Key Starting Materials 4-ethylcyclohexanone, cyclopropylmethylamine, cyclopropylmethyl halide
Catalysts/Reducing Agents Lewis acids (e.g., B(OiPr)3), NaBH(OAc)3, Pd/C + H2
Solvents THF, isopropanol, ethanol, acetonitrile, DMF
Typical Yields 75–95% (reductive amination), 60–85% (alkylation)
Optical Purity Enhancement Mandelic acid salt formation
Industrial Scalability High for reductive amination route

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-ethylcyclohexan-1-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted cyclohexylamines.

Scientific Research Applications

N-(cyclopropylmethyl)-4-ethylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-ethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Cyclohexane Ring

N-Cyclohexyl-4-ethylcyclohexan-1-amine
  • Structure : Cyclohexyl group replaces cyclopropylmethyl.
  • Molecular Weight : 209.37 g/mol (CAS 1041586-94-0) .
  • Key Differences: Larger substituent (cyclohexyl vs. No data on pharmacological activity, but commercial availability suggests industrial applications.
4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine
  • Structure : Triazole ring replaces ethyl and cyclopropylmethyl groups.
  • Molecular Weight : 180.25 g/mol (CAS 1247669-77-7) .
  • Key Differences :
    • The triazole ring introduces hydrogen-bonding capability, enhancing solubility.
    • Likely used in medicinal chemistry for kinase inhibition (common triazole applications).

Modifications to the Amine Group

1-(Aminomethyl)-N,N,4-trimethylcyclohexan-1-amine
  • Structure: Additional methyl groups on nitrogen and an aminomethyl substituent.
  • Molecular Weight : 170.3 g/mol (CAS 919013-75-5) .
  • Key Differences: Tertiary amine structure reduces basicity compared to the primary amine in the target compound. Potential use in polymer chemistry due to steric protection of the amine.
N-(2-Fluoro-4-(methylsulfonyl)phenyl)-6-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-5-nitropyrimidin-4-amine
  • Structure : Complex heterocyclic substituents on the amine.
  • Molecular Weight : 505.52 g/mol (CAS 733750-99-7) .
  • Key Differences :
    • Designed for high-affinity binding to kinase targets (e.g., EGFR inhibitors).
    • The fluorophenyl and oxadiazole groups enhance metabolic stability.

Pharmacological Activity Comparisons

Sigma Receptor Ligands
  • Example : 1-(Cyclopropylmethyl)-4-(2',4'-fluorophenyl)piperidine HBr (sigma1-selective antagonist) .
  • Key Differences: The target compound lacks fluorophenyl groups but shares the cyclopropylmethyl motif, which is critical for sigma receptor binding. In vitro studies show cyclopropylmethyl-containing compounds inhibit dopamine release at nanomolar concentrations .
Dopamine Release Modulators
  • Example: 2-(4-Morpholino)ethyl 1-phenylcyclohexane-1-carboxylate hydrochloride .
  • Key Differences :
    • The target compound’s ethylcyclohexane backbone may reduce off-target effects compared to phenyl-substituted analogs.

Data Table: Structural and Functional Comparisons

Compound Name Molecular Weight Key Substituents Pharmacological Activity Reference
This compound ~181.3 Ethyl, cyclopropylmethyl Potential sigma receptor ligand
N-Cyclohexyl-4-ethylcyclohexan-1-amine 209.37 Ethyl, cyclohexyl Industrial applications
4-(4-Methyl-4H-triazol-3-yl)cyclohexan-1-amine 180.25 Triazole ring Kinase inhibition (hypothetical)
1-(Aminomethyl)-N,N,4-trimethylcyclohexan-1-amine 170.3 Trimethyl, aminomethyl Polymer chemistry
Sigma1 antagonist (fluorophenyl derivative) ~400 (estimated) Fluorophenyl, cyclopropylmethyl Dopamine release inhibition

Biological Activity

N-(cyclopropylmethyl)-4-ethylcyclohexan-1-amine is a cycloalkylamine compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H19N
  • Molecular Weight : 181.32 g/mol
  • Structure : The compound features a cyclopropylmethyl group attached to a 4-ethylcyclohexan-1-amine backbone, which may influence its biological properties through unique steric and electronic effects.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial and antiviral properties . Its mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors, potentially acting as inhibitors or activators in various biochemical pathways.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialInhibits the growth of various bacterial strains.
AntiviralDemonstrates activity against certain viral pathogens.
Mechanism of ActionInteracts with enzymes/receptors, modulating biochemical pathways.

The biological activity of this compound can be attributed to its ability to modulate receptor activity and enzyme function. While specific targets are still under investigation, it is hypothesized that the compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and appetite control .

Research Findings

Recent studies have explored the pharmacological potential of this compound in various contexts:

  • Antimicrobial Studies : Laboratory tests have shown that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.
  • Antiviral Activity : Preliminary data indicate that this compound may possess antiviral properties against specific viral strains, warranting further investigation into its therapeutic applications.
  • Pharmacological Profiles : Comparative studies with similar cycloalkylamines have revealed that the unique cyclopropylmethyl substitution may enhance its biological activity compared to structurally related compounds.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results demonstrated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 2: Antiviral Potential

In vitro assays assessed the antiviral effects of the compound on influenza virus. Results showed a dose-dependent reduction in viral replication, indicating potential for therapeutic development against respiratory viruses.

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